9,9-Dimethyl-12-(2-nitrophenyl)-7,8,10,12-tetrahydrobenzo[a]acridin-11-one
Overview
Description
9,9-Dimethyl-12-(2-nitrophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one is a complex organic compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly due to their ability to interact with DNA and other biological molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dimethyl-12-(2-nitrophenyl)-7,8,10,12-tetrahydrobenzo[a]acridin-11-one typically involves multi-step organic reactions. One common method includes the condensation of 2-nitrobenzaldehyde with 9,9-dimethylacridine under acidic conditions, followed by cyclization and reduction steps .
Industrial Production Methods
These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acridine moiety, leading to the formation of acridone derivatives.
Reduction: Reduction of the nitro group to an amino group is a common reaction, often using reagents like hydrogen gas with a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Acridone derivatives.
Reduction: Amino-substituted acridine derivatives.
Substitution: Halogenated acridine derivatives.
Scientific Research Applications
9,9-Dimethyl-12-(2-nitrophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with DNA and potential as a DNA intercalator.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interfere with DNA replication.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The compound exerts its effects primarily through interactions with DNA. It can intercalate between DNA base pairs, disrupting the normal function of the DNA molecule. This can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anti-cancer therapies. The molecular targets include DNA and various enzymes involved in DNA processing .
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydro-9,9-dimethylacridine: Similar in structure but lacks the nitrophenyl group.
Acridone: An oxidized form of acridine with a carbonyl group.
9-Aminoacridine: Contains an amino group instead of a nitro group.
Uniqueness
9,9-Dimethyl-12-(2-nitrophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one is unique due to the presence of both the dimethyl and nitrophenyl groups, which confer distinct chemical and biological properties. These functional groups enhance its ability to interact with biological molecules and make it a versatile compound for various applications .
Properties
IUPAC Name |
9,9-dimethyl-12-(2-nitrophenyl)-7,8,10,12-tetrahydrobenzo[a]acridin-11-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-25(2)13-19-24(21(28)14-25)23(17-9-5-6-10-20(17)27(29)30)22-16-8-4-3-7-15(16)11-12-18(22)26-19/h3-12,23,26H,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEELTETXDWEANT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C=CC4=CC=CC=C43)C5=CC=CC=C5[N+](=O)[O-])C(=O)C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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